Tert-butyl 4-formylpyridin-3-ylcarbamate
Overview
Description
Tert-butyl 4-formylpyridin-3-ylcarbamate is a chemical compound with the molecular formula C₁₁H₁₄N₂O₃ and a molecular weight of 222.24 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its tert-butyl group attached to a pyridine ring, which also contains a formyl group and a carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 4-formylpyridin-3-ylcarbamate can be synthesized through several methods. One common synthetic route involves the reaction of 4-aminopyridine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine . The reaction typically occurs in an organic solvent like tetrahydrofuran or chloroform. The resulting intermediate is then treated with a formylating agent, such as N-formylpiperidine, to introduce the formyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-formylpyridin-3-ylcarbamate undergoes various chemical reactions, including:
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like halogens or nitro compounds in the presence of a catalyst.
Major Products Formed
Oxidation: Tert-butyl 4-carboxypyridin-3-ylcarbamate.
Reduction: Tert-butyl 4-hydroxymethylpyridin-3-ylcarbamate.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
Tert-butyl 4-formylpyridin-3-ylcarbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 4-formylpyridin-3-ylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity . The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further influencing their function .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Tert-butyl 4-formylpyridin-3-ylcarbamate is unique due to the specific positioning of the formyl and carbamate groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its isomers.
Properties
IUPAC Name |
tert-butyl N-(4-formylpyridin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,3)16-10(15)13-9-6-12-5-4-8(9)7-14/h4-7H,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKONQAWPOHLPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CN=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557013 | |
Record name | tert-Butyl (4-formylpyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90557013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116026-95-0 | |
Record name | 1,1-Dimethylethyl N-(4-formyl-3-pyridinyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116026-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (4-formylpyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90557013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Aminoisonicotinaldehyde, 3-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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